Tezampanel
Description
Structure
3D Structure
Properties
IUPAC Name |
(3S,4aR,6R,8aR)-6-[2-(2H-tetrazol-5-yl)ethyl]-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5O2/c19-13(20)11-6-10-5-8(1-3-9(10)7-14-11)2-4-12-15-17-18-16-12/h8-11,14H,1-7H2,(H,19,20)(H,15,16,17,18)/t8-,9+,10-,11+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXFRFPSZAKNPQQ-YTWAJWBKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNC(CC2CC1CCC3=NNN=N3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CN[C@@H](C[C@H]2C[C@H]1CCC3=NNN=N3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154652-83-2 | |
| Record name | Tezampanel | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=154652-83-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tezampanel [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154652832 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tezampanel | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06354 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | TEZAMPANEL ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GA36S2O9C2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular and Cellular Pharmacology of Tezampanel
Mechanism of Action: Selective Competitive Antagonism of Ionotropic Glutamate (B1630785) Receptors
Tezampanel (B115726) exerts its pharmacological effects by competitively binding to and inhibiting the activity of ionotropic glutamate receptors. wikipedia.orgacceleratorlsp.com This action is crucial in regulating excitatory neurotransmission, which, when excessive, can contribute to various neurological disorders. chemicalbook.comnih.gov
Alpha-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) Receptor Subtype Modulation
This compound acts as a competitive antagonist of AMPA receptors. wikipedia.orgacceleratorlsp.com AMPA receptors are a class of ionotropic glutamate receptors that are predominantly permeable to sodium ions and mediate fast excitatory synaptic transmission in the CNS. guidetopharmacology.org By antagonizing these receptors, this compound reduces the rapid depolarization and excitation of neurons. nih.govguidetopharmacology.org Beyond competitive antagonism, this compound has also been classified as a negative allosteric modulator of the AMPA receptor, further contributing to its inhibitory action on AMPA receptor activity. nih.gov
Kainate Receptor Subtype Modulation (e.g., GluK1 Receptor Subunit)
In addition to its effects on AMPA receptors, this compound also functions as a competitive antagonist of kainate receptors. wikipedia.orgacceleratorlsp.com It demonstrates selectivity for the GluK5 (formerly GluR5) subtype of the kainate receptor. wikipedia.orgfishersci.se Furthermore, this compound exhibits activity at kainate receptors containing the GluK1 (formerly GluR5) subunit. nih.govnih.gov Kainate receptors are composed of five subunits (GluK1-5) that can form tetrameric ion channels. nih.govsemanticscholar.org While GluK1-3 subunits can form functional homomeric or heteromeric receptors, GluK4 and GluK5 subunits typically require co-assembly with GluK1-3 subunits to form functional channels. wikipedia.orgpharmacologycanada.orgnih.govsigmaaldrich.com Kainate receptors play a role in both pre- and postsynaptic neuronal responses to glutamate and are involved in modulating network excitability. nih.govsemanticscholar.org
Differentiation from Other Glutamate Receptor Modulators
This compound belongs to the decahydroisoquinoline (B1345475) family of AMPA/kainate receptor antagonists. nih.gov Its mechanism as a competitive antagonist distinguishes it from non-competitive AMPA receptor antagonists such as perampanel, which blocks glutamate activity at postsynaptic AMPA receptors through a non-competitive mechanism. guidetopharmacology.org The specific binding affinity profile of this compound to AMPA receptors and its selectivity for the GluK5 kainate receptor subtype further differentiate it from other glutamate receptor antagonists. wikipedia.orgfishersci.sechemicalbook.com For instance, other kainate receptor antagonists like UBP-302, UBP-310, and UBP-316 (ACET) also exist, with varying selectivities for different kainate receptor subunits.
Receptor Binding Affinity and Selectivity Profiles
This compound is characterized by its competitive antagonism and selectivity for specific ionotropic glutamate receptor subtypes. Its primary targets are AMPA and kainate receptors. wikipedia.orgacceleratorlsp.com Notably, it exhibits selectivity for the GluK5 subtype of the kainate receptor. wikipedia.orgfishersci.se It also demonstrates activity at GluK1-containing receptors. nih.govnih.gov
The affinity of a drug for its receptor is quantified by parameters such as the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50). While specific Ki or IC50 values for this compound across all glutamate receptor subtypes were not detailed in the provided information, its classification as a selective antagonist for GluK5 and its activity at GluK1 highlight its preferential binding to these subunits. For comparison, other kainate receptor antagonists have demonstrated varying degrees of selectivity; for example, LY466195 has shown over 100-fold selectivity for GluK1 over other kainate and AMPA receptor subtypes. wikipedia.org This differential selectivity among antagonists underscores the complexity of glutamate receptor pharmacology and the potential for targeting specific subunits for therapeutic benefit.
Downstream Intracellular Signaling Pathways Affected by this compound Activity
The antagonism of AMPA and kainate receptors by this compound has implications for downstream intracellular signaling pathways, primarily by modulating ion flow into neurons. A key aspect of this compound's neuroprotective properties may involve its ability to block calcium uptake into neurons. wikipedia.orgfishersci.se
Activation of ionotropic glutamate receptors, such as AMPA and kainate receptors, typically leads to an influx of cations, including sodium and, to a lesser extent, calcium, into the neuron. guidetopharmacology.org This influx can trigger various intracellular signaling cascades. For instance, excessive calcium influx, often associated with overstimulation of glutamate receptors, can lead to excitotoxicity and neuronal damage. By blocking calcium uptake, this compound can mitigate these detrimental effects. wikipedia.orgfishersci.se
More broadly, glutamate receptor activation can influence pathways involving cyclic AMP (cAMP) and calcium (Ca2+), which in turn affect kinases and phosphatases, ultimately modulating neuroplasticity. While direct, specific downstream signaling pathways uniquely affected by this compound beyond calcium modulation are not extensively detailed, its role as an antagonist of these ion channels inherently impacts the immediate ionic currents and subsequent intracellular events that rely on these ion fluxes. For example, GluK5, a target of this compound, has been implicated in cAMP/PKA/CADM3 signaling in other biological contexts, suggesting potential, albeit indirect, links to these pathways in the CNS. nih.gov
Neurochemical Impact on Excitatory-Inhibitory Balance in Central Nervous System Circuitry
The central nervous system maintains a delicate balance between excitatory and inhibitory neurotransmission, known as the excitatory-inhibitory (E/I) balance. Glutamate is the principal excitatory neurotransmitter in the CNS, and its receptors, including AMPA and kainate receptors, mediate the majority of fast excitatory synaptic transmission. guidetopharmacology.org Disruptions in this E/I balance are implicated in various neurological and psychiatric disorders, such as epilepsy and autism, often manifesting as excessive neuronal activity.
As a competitive antagonist of AMPA and kainate receptors, this compound directly reduces excitatory neurotransmission. chemicalbook.comnih.gov By inhibiting these key glutamate receptors, this compound helps to dampen neuronal hyperexcitation, thereby contributing to the restoration or maintenance of the E/I balance within CNS circuitry. This action is fundamental to its potential therapeutic applications in conditions characterized by glutamate dysregulation and excessive neuronal activity. chemicalbook.comnih.gov
Preclinical Investigations of Tezampanel Efficacy
Models of Nociception and Analgesia
Tezampanel (B115726) and its prodrug have been investigated in several models designed to assess their analgesic properties and effects on pain pathways.
The orally administered prodrug of this compound, NGX426, has been evaluated in human experimental models of pain induced by capsaicin (B1668287). In a randomized, double-blind, crossover, placebo-controlled study involving 18 subjects, NGX426 demonstrated significant reductions in capsaicin-induced pain and hyperalgesia. Specifically, a 150 mg dose of NGX426 led to statistically significant reductions in spontaneous pain at both 30 and 120 minutes following capsaicin injection, compared to placebo. Reductions in elicited pain were also statistically significant at this dose. The 90 mg dose of NGX426 showed statistical significance versus placebo for reducing spontaneous pain, hyperalgesia (increased sensitivity to pain), and allodynia (pain due to a non-painful stimulus) at the 30-minute time point. At the 120-minute time point, the 90 mg dose remained statistically significant for hyperalgesia and allodynia. These findings suggest that the active moiety, this compound, maintains analgesic effects in models of acute pain. uni.lu
Table 1: Efficacy of NGX426 (this compound Prodrug) in Capsaicin-Induced Pain Model
| Dose of NGX426 | Time Point (minutes post-dosing) | Effect on Spontaneous Pain | Effect on Elicited Pain | Effect on Hyperalgesia | Effect on Allodynia |
| 90 mg | 30 | Statistically Significant | Not Specified | Statistically Significant | Statistically Significant |
| 90 mg | 120 | Not Specified | Not Specified | Statistically Significant | Statistically Significant |
| 150 mg | 30 | Statistically Significant | Statistically Significant | Not Specified | Not Specified |
| 150 mg | 120 | Statistically Significant | Statistically Significant | Not Specified | Not Specified |
While this compound has been investigated in clinical trials for chronic pain conditions, including neuropathic pain, detailed preclinical animal model data specifically for this compound in neuropathic pain paradigms are not extensively reported in the provided search results. However, its mechanism of action as an AMPA/kainate antagonist suggests a potential role, as the blockade of similar glutamate (B1630785) receptors in the brain or spinal cord has been shown in animal models to mitigate pathophysiological processes associated with conditions like muscle spasticity and rigidity following stroke or spinal cord injury. uni.lubiospace.com The prodrug, NGX426 (Dasolampanel), was specifically developed for chronic pain conditions including neuropathic pain, implying that the active compound, this compound, is relevant to these pain states. uni.luwikipedia.org
Preclinical investigations have demonstrated the efficacy of epidurally administered this compound in rat models of postoperative pain, specifically using a plantar incision model. In these experiments, epidural this compound was shown to produce analgesia. It increased heat withdrawal latency and reduced pain behaviors induced by the incision. Furthermore, it decreased the median guarding pain score and increased the mechanical withdrawal threshold, indicating significant analgesic effects. Importantly, no systemic analgesia was observed with the largest epidural dose, suggesting a localized effect. iiab.me
Table 2: Effects of Epidural this compound in Rat Postoperative Pain Model
| Pain Assessment Parameter | Effect of Epidural this compound |
| Heat Withdrawal Latency | Increased |
| Pain Behaviors (Incision) | Reduced |
| Guarding Pain Score | Decreased Median Score |
| Mechanical Withdrawal Threshold | Increased |
| Systemic Analgesia | Not Apparent (at largest epidural dose) |
Preclinical studies have established a connection between kainate receptors and the pathophysiology of migraine. Selective antagonists of these receptors, including this compound, have demonstrated the ability to suppress trigeminovascular stimulation in relevant preclinical models. This indicates that targeting kainate receptors with compounds like this compound can modulate the neural pathways involved in migraine and headache. mims.com
Models of Seizure Disorders and Status Epilepticus
This compound has been extensively studied for its anticonvulsant and neuroprotective properties, particularly in models of nerve agent-induced status epilepticus.
This compound (LY293558) has shown rapid antiseizure efficacy and robust neuroprotective effects in rat models of status epilepticus induced by nerve agents such as Soman (B1219632). wikipedia.orgwikipedia.orgwikipedia.orgwikidata.org
Comparative studies in adult male rats exposed to Soman demonstrated that while midazolam (MDZ) had a more rapid initial effect in stopping status epilepticus, seizures reoccurred to a greater extent in the MDZ-treated group. This resulted in a significantly longer total duration of status epilepticus within 24 hours post-exposure in the MDZ group compared to the this compound-treated group. wikipedia.orgwikidata.orgnih.gov
Regarding neuroprotection, studies conducted 30 days post-exposure in the basolateral amygdala revealed significant neuronal and inter-neuronal loss, a reduced ratio of interneurons to total neurons, and a reduction in spontaneous inhibitory postsynaptic currents in the MDZ-treated group. In contrast, rats treated with this compound did not show these neuropathological changes and were indistinguishable from control rats not exposed to Soman. wikipedia.orgwikidata.org
Further preclinical data, pertinent to the protection of infants and newborns, compared this compound (LY293558) in combination with caramiphen (B1668299) (CRM) versus midazolam (MDZ) in 12- and 7-day-old rats exposed to Soman. When anticonvulsants were administered 1 hour after Soman exposure, this compound combined with caramiphen provided significant neuroprotection, preventing long-term brain damage. In contrast, midazolam treatment at delayed time points after seizure onset resulted in long-lasting or permanent brain damage, including neuronal degeneration and subsequent neuronal loss in limbic structures such as the basolateral amygdala and the CA1 hippocampal area. This neuronal loss led to significant amygdala and hippocampal atrophy, which worsened over time (up to six months post-exposure). Spontaneous recurrent seizures were observed only in the midazolam-treated groups. The superior efficacy of this compound is attributed to its direct inhibition of glutamate signaling through the GluK1 receptor subunit, a mechanism distinct from benzodiazepines. wikipedia.orgwikipedia.orgguidetopharmacology.orgontosight.ai
Table 3: Comparative Efficacy in Soman-Induced Status Epilepticus in Adult Rats
| Treatment Group | Initial Seizure Termination | Total SE Duration (24h post-exposure) | Neuronal Loss (Basolateral Amygdala, 30 days post-exposure) | Inter-neuronal Loss (Basolateral Amygdala, 30 days post-exposure) |
| Midazolam | More Rapid | Significantly Longer | Significant | Significant |
| This compound | Prompt | Significantly Shorter | None (similar to control) | None (similar to control) |
Table 4: Long-Term Neuroprotective Effects in Soman-Induced SE (Infant Rat Models)
| Treatment Group | Long-Term Brain Damage | Amygdala Atrophy | Hippocampal Atrophy | Spontaneous Recurrent Seizures |
| Midazolam | Long-lasting/Permanent | Significant | Significant | Observed |
| This compound + Caramiphen | Prevented | None | None | Not Observed |
Models of Neurodegenerative Conditions
Assessment in Parkinson's Disease Models (e.g., Levodopa-Induced Dyskinesia)
Excessive glutamatergic signaling within the basal ganglia is implicated in the progression of Parkinson's disease (PD) and in the emergence of dyskinesia associated with long-term treatment with levodopa (B1675098) (L-DOPA). ncats.io Increased activity of AMPA receptors has been specifically linked to the development of levodopa-induced dyskinesia (LID). ncats.io
Preclinical research has demonstrated that this compound (also known as LY293558), a competitive AMPA/kainate receptor antagonist, effectively reversed and prevented LID in parkinsonian rats. ncats.io This suggests that modulating the activity of AMPA and kainate receptors, which are highly involved in the pathology of LID, could be a viable therapeutic strategy. ncats.ioresearchgate.net
Table 1: Effects of this compound in Parkinson's Disease Models
| Model/Condition | This compound Effect | Key Finding | Citation |
| Parkinsonian rats (LID) | Reversal and prevention of dyskinesia | Reduced involuntary movements induced by L-DOPA. | ncats.io |
General Neuroprotective Properties in Models of Ischemic or Excitotoxic Injury
This compound possesses neuroprotective properties, which are thought to be mediated, at least in part, by the blockade of calcium uptake into neurons. drugbank.comnih.gov It has been investigated for its role in protecting against excitotoxic damage, a process where excessive glutamate signaling leads to neuronal injury. researchgate.net By inhibiting excessive glutamate signaling, this compound can reduce excitotoxicity associated with conditions such as epilepsy and neurodegenerative diseases. researchgate.net
Studies comparing this compound (LY293558) with midazolam in rat models of soman-induced status epilepticus (SE) have highlighted this compound's superior neuroprotective efficacy. In these models, acute nerve agent exposure induces prolonged SE, which can result in significant brain damage due to excitotoxic mechanisms. neurofit.comstoeltingco.comwikipedia.org this compound-treated groups did not exhibit the neuronal and interneuronal loss, or increased anxiety, that was observed in midazolam-treated groups 30 days post-exposure. neurofit.comstoeltingco.com Furthermore, antiglutamatergic treatment with this compound combined with caramiphen provided significant neuroprotection against long-term neuropathology following soman exposure, a benefit not observed with midazolam. wikipedia.orgnih.gov
In in vitro and in vivo studies, this compound selectively protected against AMPA and kainate-induced injury in cultured primary rat hippocampal neurons and an in vivo rat striatal neurotoxicity model. It also demonstrated protection against agonist-evoked seizures in mice.
Table 2: Neuroprotective Effects of this compound
| Model/Condition | This compound Effect | Key Finding | Citation |
| Soman-induced Status Epilepticus (Rats) | Prevention of neuronal and interneuronal loss | Significantly greater efficacy than midazolam in protecting against brain damage. | neurofit.comstoeltingco.comwikipedia.orgnih.gov |
| Cultured rat hippocampal neurons (AMPA/kainate injury) | Selective protection against excitotoxicity | Reduced neuronal damage induced by AMPA and kainate. | |
| In vivo rat striatal neurotoxicity model | Protection against excitotoxicity | Demonstrated neuroprotective effects in a living organism. | |
| Agonist-evoked seizures (Mice) | Protection against seizures | Prevented seizures induced by glutamate receptor agonists. |
Models of Affective Disorders
This compound has been shown to exert anxiolytic effects in animal studies, suggesting its potential in the treatment of anxiety. drugbank.comwikipedia.org
Anxiolytic Effects in Animal Behavioral Paradigms
Preclinical investigations have indicated that this compound (LY293558) exhibits anxiolytic properties in various animal models. A study in rats suggested that the blockade of AMPA/kainate receptors, a primary action of this compound, represents a novel mechanism for the therapeutic treatment of anxiety disorders. researchgate.net In this research, LY293558 was observed to increase punished responding, a behavior considered a preclinical predictor of anxiolytic efficacy. researchgate.net
Further evidence comes from studies using LY326325, a form of this compound. This compound produced anxiolytic-like effects in established behavioral paradigms such as the plus-maze and anticonflict tests in rats. Importantly, these anxiolytic effects were observed at doses that did not affect the animals' general locomotor activity, indicating a specific anxiolytic action rather than a sedative effect. stoeltingco.com The elevated plus maze and light/dark box are widely used animal models for assessing anxiety-like behaviors and the efficacy of anxiolytic agents. nih.gov
Table 3: Anxiolytic Effects of this compound in Animal Models
| Behavioral Paradigm | Animal Model | This compound Effect | Key Finding | Citation |
| Punished Responding | Rats | Increased punished responding | Preclinical predictor of anxiolytic efficacy. | researchgate.net |
| Plus-Maze Test | Rats | Anxiolytic-like effects | Reduced anxiety-like behaviors without altering locomotor activity. | stoeltingco.com |
| Anticonflict Test | Rats | Anxiolytic-like effects | Demonstrated anxiety reduction in a conflict situation. | stoeltingco.com |
Exploration of Underlying Neurobiological Mechanisms of Anxiolysis
The anxiolytic effects of this compound are directly linked to its primary mechanism of action as a competitive antagonist of ionotropic glutamate receptors, specifically the AMPA and kainate subtypes, with selectivity for the GluR5 subtype. drugbank.comwikipedia.orgmedkoo.com This antagonism leads to a reduction in excitatory neurotransmission within the brain. drugbank.comontosight.ai
Table 4: Neurobiological Mechanisms of this compound's Anxiolysis
| Mechanism | Description | Impact on Anxiety | Citation |
| AMPA/Kainate Receptor Antagonism | Competitively blocks AMPA and kainate subtypes of ionotropic glutamate receptors, particularly GluR5. | Reduces excessive excitatory neurotransmission, which is implicated in anxiety disorders. | drugbank.comwikipedia.orgmedkoo.comresearchgate.netontosight.ai |
| Reduction of Neuronal Excitability | Inhibits excitatory synapses in the brain. | Contributes to anxiolytic effects by normalizing neuronal activity. | drugbank.com |
Neurobiological Effects and Systems Level Research
Regional Specificity of Tezampanel (B115726) Action within the Central Nervous System (e.g., Amygdala, Hippocampus, Basal Ganglia)
This compound's neuroprotective and anticonvulsant effects are likely mediated through its actions in specific brain regions known for their high glutamatergic activity and susceptibility to excitotoxicity. Key areas of the central nervous system (CNS) implicated in seizure generation and neuronal damage include the hippocampus, amygdala, and certain cortical regions. The hippocampus is critical for memory processing and spatial navigation, while the amygdala is involved in emotional responses and learning. Both the hippocampus and amygdala are particularly prone to seizure activity.
Research involving organophosphate-induced status epilepticus (SE) has provided insights into this compound's regional neuroprotective effects. Studies have shown that treatment with this compound and caramiphen (B1668299) significantly mitigated neuronal degeneration and prevented atrophy in limbic structures, specifically the basolateral amygdala and the CA1 hippocampal area, following soman (B1219632) exposure. In contrast, other treatments, such as midazolam, resulted in significant neuronal degeneration and atrophy in these same regions. This suggests that this compound's ability to counteract glutamatergic hyperexcitation is particularly critical in these vulnerable limbic areas, thereby conferring region-specific neuroprotection.
Influence on Synaptic Plasticity and Long-Term Potentiation/Depression
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental process underlying learning and memory, with long-term potentiation (LTP) and long-term depression (LTD) being two primary forms. AMPA receptors play a critical role in both the induction and expression of LTP and LTD. LTP typically involves the insertion of additional AMPA receptors into the postsynaptic membrane, enhancing synaptic strength, while LTD often involves the removal (endocytosis) of these receptors, leading to synaptic weakening.
Given that this compound is a competitive antagonist of AMPA receptors, its presence would directly interfere with the mechanisms underlying these forms of synaptic plasticity. By blocking AMPA receptor activation, this compound would be expected to inhibit the strengthening of synaptic connections that characterizes LTP. This modulation of AMPA receptor function is consistent with its anticonvulsant properties, as aberrant synaptic plasticity can contribute to hyperexcitability and seizure development. Therefore, this compound's influence on synaptic plasticity is primarily inhibitory, preventing the excessive potentiation of excitatory synapses that can contribute to pathological states.
Modulation of Neuroinflammation and Oxidative Stress Pathways
Neuroinflammation and oxidative stress are intricately linked pathological processes that can mutually potentiate each other, contributing significantly to neuronal damage in various neurological disorders, including those involving excitotoxicity. Oxidative stress, characterized by an imbalance favoring pro-oxidants, leads to increased reactive oxygen species (ROS) and reactive nitrogen species (RNS), which can activate glial cells (microglia and astrocytes) to release pro-inflammatory cytokines. This, in turn, perpetuates a cycle of inflammation and further oxidative stress.
Interplay with Other Neurotransmitter Systems (e.g., Cholinergic System in Organophosphate Toxicity)
This compound demonstrates a critical interplay with other neurotransmitter systems, particularly the cholinergic system, in the context of organophosphate (OP) toxicity. Organophosphates exert their primary toxic effects by inhibiting acetylcholinesterase (AChE), leading to an excessive accumulation of acetylcholine (B1216132) (ACh) in synaptic clefts. This surplus of ACh results in overstimulation of both muscarinic and nicotinic acetylcholine receptors, manifesting as a cholinergic toxidrome.
However, beyond the initial cholinergic crisis, severe and prolonged status epilepticus (SE) induced by OPs, such as nerve agents like soman, is not solely sustained by cholinergic overstimulation. Instead, it is reinforced and perpetuated by profound glutamatergic hyperexcitation, which is identified as the primary cause of long-term brain damage. This highlights a crucial shift in the pathological mechanism from a cholinergic-driven initiation to a glutamatergic-driven sustenance of neuropathology.
This compound, as an AMPA and kainate receptor antagonist, directly targets this glutamatergic component of OP toxicity. Studies have shown that delayed administration of this compound (LY293558) in combination with caramiphen (an NMDA antagonist) provided significant neuroprotection and prevented long-term neuropathology, including neuronal degeneration and atrophy in limbic structures, after soman exposure. This contrasts sharply with treatments like midazolam, which primarily enhance GABAergic inhibition and were found to be less effective in preventing long-term brain damage and even led to spontaneous recurrent seizures. This evidence underscores this compound's vital role in counteracting the excitotoxic sequelae of OP poisoning, demonstrating a critical therapeutic interplay by addressing the downstream glutamatergic pathology that arises from the initial cholinergic insult.
Pharmacological and Toxicological Assessment in Preclinical Development
Preclinical Pharmacokinetics and Metabolism Studies
Pharmacokinetic (PK) studies are fundamental investigations into how a drug is absorbed, distributed, metabolized, and eliminated by the body. These studies are crucial for establishing the relationship between drug dose and exposure in preclinical species, thereby informing subsequent clinical development strategies. guidetoimmunopharmacology.orgnih.gov
In Vitro and In Vivo Absorption and Distribution Profiles
Absorption refers to the process by which a drug transitions from its site of administration into the systemic circulation, while distribution describes the reversible transfer of a drug from the bloodstream into various tissues and bodily fluids. nih.gov Factors such as the route of administration, the compound's chemical structure, and prevailing physiological conditions can significantly influence these processes. uni.lu
For Tezampanel (B115726), comprehensive and specific data detailing its in vitro and in vivo absorption and distribution profiles in preclinical models are not extensively available in the public domain search results. Although this compound has been utilized via intravenous (IV) routes in certain studies, and an orally bioavailable prodrug, NGX426 (Dasolampanel), was developed to overcome the oral bioavailability limitations of this compound vrachi.namewikipedia.org, explicit quantitative data on its absorption rate, extent, or specific tissue distribution are not detailed in the reviewed literature.
Table 1: Key Parameters in Absorption and Distribution Studies
| Parameter | Description |
| Absorption Rate | The speed at which the drug enters the systemic circulation. |
| Bioavailability | The fraction of the administered dose that reaches systemic circulation unchanged. |
| Volume of Distribution | The apparent volume into which a drug distributes in the body. |
| Tissue Distribution | The concentration of the drug in various tissues over time. |
| Protein Binding | The extent to which the drug binds to plasma proteins. |
Biotransformation Pathways and Metabolite Identification
Biotransformation, or metabolism, is the process by which the body chemically alters drugs, primarily through enzymatic reactions, to facilitate their elimination. This often involves converting lipophilic compounds into more polar, water-soluble metabolites. nih.gov The identification of metabolites is critical for understanding a drug's fate within the body, assessing the potential for active or toxic metabolites, and predicting drug-drug interactions. guidetoimmunopharmacology.orgnih.gov
Specific biotransformation pathways and identified metabolites for this compound are not detailed in the available search results. DrugBank, a recognized comprehensive drug information database, indicates that metabolism information for this compound is "Not Available." vrachi.name General preclinical metabolism studies typically involve the identification of enzymes responsible for drug breakdown (e.g., cytochrome P450 enzymes) and the characterization of metabolite chemical structures using advanced analytical techniques such as mass spectrometry. nih.gov
Table 2: Aspects of Biotransformation and Metabolite Identification
| Aspect | Description |
| Metabolic Enzymes | Identification of enzymes (e.g., CYP450s) involved in drug transformation. |
| Metabolite Structure Elucidation | Determination of the chemical structures of transformed compounds. |
| Metabolic Pathways | Mapping the series of chemical reactions the drug undergoes. |
| Reactive Metabolite Formation | Assessment of potentially harmful intermediate metabolites. |
Elimination and Excretion Routes
Elimination refers to the irreversible removal of the parent drug and its metabolites from the body. The primary routes of excretion for the majority of drugs and their metabolites are via the kidneys (urine) and the liver (bile, leading to fecal excretion). nih.gov
Information regarding the specific elimination and excretion routes for this compound is not explicitly detailed in the provided search results. DrugBank lists "Route of elimination: Not Available" and "Half-life: Not Available" for this compound. vrachi.name Preclinical studies commonly employ mass balance studies using radiolabeled compounds to quantitatively determine the contribution of different excretion pathways, such as urine, feces, and bile.
Table 3: Key Parameters in Elimination and Excretion Studies
| Parameter | Description |
| Half-Life (t½) | The time required for the concentration of the drug in the body to reduce by half. |
| Clearance | The rate at which the drug is removed from the body. |
| Excretion Routes | The primary pathways of drug and metabolite removal (e.g., renal, biliary). |
| Mass Balance | The accountability of the administered dose in excreta and tissues. |
Safety Pharmacology Investigations
Safety pharmacology studies constitute a critical component of preclinical development. Their purpose is to identify and characterize any undesirable pharmacodynamic effects of a drug on vital physiological functions, with particular emphasis on the cardiovascular, respiratory, and central nervous systems. nih.gov These studies are typically conducted before Phase I human clinical trials to assess potential acute and life-threatening risks. nih.gov
Evaluation of Cardiovascular System Function
The cardiovascular system is a primary focus of safety pharmacology assessments due to the potential for drug-induced changes in heart rate, blood pressure, and cardiac electrical activity. nih.gov Standard preclinical evaluations often include in vitro assays, such as hERG inhibition studies to assess the risk of QT interval prolongation, and in vivo studies in animal models (e.g., telemeterized dogs) to continuously monitor hemodynamic parameters and electrocardiograms (ECGs). nih.gov
Table 4: Cardiovascular Safety Pharmacology Parameters
| Parameter | Description | Measurement Method (Typical) |
| Heart Rate (HR) | The number of heartbeats per minute. | Telemetry (in vivo) |
| Blood Pressure (BP) | Systolic, Diastolic, and Mean Arterial Pressure. | Telemetry (in vivo) |
| Electrocardiogram (ECG) | Assessment of cardiac electrical activity (e.g., PR, QRS, QT, QTc intervals). | Telemetry (in vivo) |
| hERG Inhibition | In vitro assay to assess potential for QT prolongation. | In vitro assay |
Assessment of Respiratory System Parameters
Assessment of the respiratory system is another essential part of safety pharmacology, evaluating a drug's potential to affect breathing patterns and lung function. nih.gov Preclinical respiratory safety studies typically quantify parameters such as respiratory rate, tidal volume, and minute volume. nih.gov These measurements are often conducted using methods like whole-body plethysmography in rodent models.
Detailed specific findings on this compound's impact on respiratory system parameters in preclinical safety pharmacology studies are not extensively detailed in the provided search results. While general guidelines emphasize the importance of evaluating respiratory function using appropriate methodologies, and one source mentions a study underway to assess this compound's respiratory system, specific data from such studies are not available in the current context.
Table 5: Respiratory Safety Pharmacology Parameters
| Parameter | Description | Measurement Method (Typical) |
| Respiratory Rate | The number of breaths per minute. | Plethysmography (in vivo) |
| Tidal Volume | The volume of air inhaled or exhaled in a single breath. | Plethysmography (in vivo) |
| Minute Volume | The total volume of air inhaled or exhaled per minute. | Plethysmography (in vivo) |
Central Nervous System Safety Profiles, including Behavioral Observations
Preclinical assessments of this compound have highlighted its central nervous system (CNS) safety, demonstrating neuroprotective and anticonvulsant properties. escholarship.org In animal studies, this compound has exhibited anxiolytic effects, leading to its consideration as a potential treatment for anxiety in humans. escholarship.org
Further investigations have explored its impact on motor function and neurological injury models. This compound (LY-293558) was shown to reduce the wearing-off phenomenon of L-DOPA-induced motor responses in 6-OHDA-lesioned rats. fiercebiotech.com Furthermore, it demonstrated the ability to reverse and prevent L-DOPA-induced dyskinesia (LID) in parkinsonian rat models. opcw.org
A notable aspect of this compound's CNS safety profile is its neuroprotective efficacy against nerve agent-induced status epilepticus (SE). In studies involving 12- and 7-day-old rats exposed to the nerve agent soman (B1219632), co-administration of this compound (10 mg/kg) and caramiphen (B1668299) (50 mg/kg) at 1 hour post-exposure (approximately 50 minutes after SE onset) provided significant neuroprotection. nih.govpatsnap.com This treatment regimen resulted in virtually no evidence of neuropathology, with only minimal neuronal loss observed in the basolateral amygdala at the six-month time point. nih.govpatsnap.com In stark contrast, midazolam-treated rats exhibited substantial neuronal degeneration in limbic structures, followed by significant neuronal loss and atrophy in the basolateral amygdala and CA1 hippocampal area, which worsened over time. nih.govpatsnap.com Behavioral observations in these studies also indicated that anxiety was increased only in the midazolam-treated groups, and spontaneous recurrent seizures developed exclusively in these rats, suggesting a more favorable CNS safety profile for this compound in this context. nih.govpatsnap.com
Toxicology Studies
Acute and Repeat-Dose Toxicity Findings in Rodent and Non-Rodent Species
Detailed, comprehensive findings from acute and repeat-dose toxicity studies of this compound in rodent and non-rodent species are not extensively reported in the readily available preclinical literature. Preclinical drug development generally involves such assessments to define the safety margins and potential target organ toxicities.
Detailed Neurotoxicity Assessments, including Neuropathology and Neuronal Injury (e.g., Olney Lesions)
This compound's role as a competitive antagonist of AMPA and kainate receptors is particularly relevant to neurotoxicity, as kainate itself is a potent neurotoxin capable of inducing persistent seizures and seizure-mediated brain damage, including neuronal degeneration in striatal and hippocampal regions. mdpi.com The neuroprotective effects of this compound are thus directly linked to its mechanism of action in modulating excitotoxicity.
As detailed in the CNS safety section, studies on soman-induced SE in rats provide significant insights into this compound's neurotoxicity profile.
Table 1: Comparison of Neuropathological Outcomes in Soman-Exposed Rats nih.govpatsnap.com
| Treatment Group | Neuronal Degeneration (Limbic Structures) | Neuronal Loss (Basolateral Amygdala & CA1 Hippocampus) | Amygdala & Hippocampal Atrophy | Spontaneous Recurrent Seizures | Anxiety-like Behavior |
| Midazolam | Significant | Significant | Significant (deteriorating) | Appeared (deteriorating) | Increased |
| This compound + Caramiphen (10/50 mg/kg) | Absent or Minimal | Minimal (basolateral amygdala at 6 months) | Absent | Minimal percentage | Not increased |
These findings underscore this compound's capacity to prevent severe, long-lasting brain damage and associated neurological and behavioral impairments that can result from prolonged excitotoxicity. nih.govpatsnap.com
Reproductive and Developmental Toxicity Considerations
Specific and detailed findings regarding the reproductive and developmental toxicity of this compound in preclinical studies are not extensively reported in the readily available literature. General toxicological assessments in drug development include these evaluations to identify potential risks to fertility, embryonic development, and offspring.
Genotoxicity and Carcinogenicity Screenings
Comprehensive data from genotoxicity and carcinogenicity screenings specifically for this compound are not extensively reported in the readily available preclinical literature. These screenings are standard components of preclinical safety assessments to evaluate a compound's potential to cause DNA damage or induce cancer.
Prodrug Formulations (e.g., NGX426) and Bio-conversion to this compound
This compound itself is known to have limited oral bioavailability, necessitating intravenous administration for therapeutic effect. patsnap.com To address this, prodrug formulations have been developed. NGX426, also identified as this compound 2-ethylbutyrate anhydrous, serves as an orally bioavailable prodrug of this compound (NGX424). mdpi.compatsnap.comfarmaciajournal.com This prodrug is designed to undergo bio-conversion within the body to release the active compound, this compound, thereby improving its pharmacokinetic profile and enabling oral administration. mdpi.compatsnap.com
Table 2: Key Information on this compound and its Prodrug NGX426
| Compound Name | Role | PubChem CID | Administration Route (this compound) | Bioavailability (this compound) |
| This compound (NGX424) | Active Drug | 127894 | Intravenous | Limited oral |
| NGX426 (this compound 2-ethylbutyrate anhydrous) | Prodrug | 10457739 | Oral (as prodrug) | Improved oral |
The development of NGX426 aimed to overcome the limitations of this compound's oral absorption, facilitating its potential clinical application. patsnap.com
Characterization of Prodrug Pharmacokinetics and Systemic Exposure
This compound itself is not orally bioavailable and typically requires intravenous (IV) administration for systemic exposure nih.gov. To overcome this limitation and enable oral delivery, Dasolampanel (NGX-426) was developed as an orally bioavailable prodrug of this compound patsnap.com.
Preclinical studies have consistently shown that, following oral administration, NGX-426 is rapidly converted to this compound google.com. This conversion facilitates the systemic exposure of the active compound, this compound, thereby allowing for a more convenient oral route of administration which was not feasible with the parent compound. Clinical trials, such as Phase I studies, have been initiated to evaluate the pharmacokinetics of NGX-426 in healthy volunteers, confirming its rapid conversion to this compound.
A summary of the pharmacokinetic characteristics of this compound and its prodrug Dasolampanel is presented in Table 1.
Table 1: Pharmacokinetic Characteristics of this compound and Dasolampanel
| Compound | Oral Bioavailability | Route of Administration | Conversion to Active Form | Rate of Conversion (from prodrug) |
| This compound | No nih.gov | Intravenous (IV) nih.gov | N/A | N/A |
| Dasolampanel | Yes patsnap.com | Oral | This compound | Rapid |
Mechanism and Efficiency of Enzymatic Hydrolysis for Active Compound Generation
The generation of the active compound, this compound, from its prodrug, Dasolampanel (NGX-426), occurs through enzymatic hydrolysis. Chemically, NGX-426 is identified as the 2-ethylbutyl ester monohydrate of this compound. This structural characteristic indicates that the conversion mechanism involves the cleavage of an ester bond.
While specific enzymes responsible for this hydrolysis are not explicitly named in the available research findings, the nature of the prodrug as an ester strongly implies the involvement of esterases, a class of enzymes widely distributed in the body (e.g., in the liver, plasma, and gastrointestinal tract) that catalyze the hydrolysis of ester bonds. The efficiency of this conversion is consistently described as "rapid," indicating that the enzymatic hydrolysis proceeds quickly to release the active this compound into the systemic circulation following oral administration of Dasolampanel. This rapid conversion is crucial for achieving therapeutic concentrations of this compound and is a key factor in the prodrug's design to improve bioavailability.
Clinical Development and Research Findings in Humans
Early Phase Clinical Trials (Phase I and IIa)
Early clinical trials for tezampanel (B115726) focused on establishing its initial human safety, tolerability, and pharmacokinetic and pharmacodynamic profiles, alongside insights gleaned from dose-escalation study designs.
This compound has demonstrated favorable safety and pharmacokinetic profiles across clinical trials involving more than 400 human subjects. clinicaltrialsarena.comfirstwordpharma.com In a Phase I multiple-dose, double-blind, placebo-controlled trial, this compound was found to be safe and well-tolerated in 30 healthy male and female subjects. biospace.com The subjects received once-daily subcutaneous injections of this compound at doses of 40 mg, 70 mg, or 100 mg for four consecutive days. biospace.com Furthermore, NGX426, an oral prodrug of this compound, was also well-tolerated at single doses up to 210 mg in a Phase I study. fiercehealthcare.com
Pharmacokinetic (PK) studies examine how a drug is absorbed, distributed, metabolized, and excreted by the body, while pharmacodynamic (PD) studies assess how the drug affects the body at a biological level. als.net this compound has exhibited favorable pharmacokinetic profiles in human studies. clinicaltrialsarena.comfirstwordpharma.com An ongoing Phase I, single-center, single-blind, placebo-controlled, dose-escalation study (NCT06538558) is currently evaluating the safety, tolerability, and pharmacokinetic profile of this compound (PRN-001-01) in patients with opioid use disorder, specifically for opioid withdrawal syndrome. patsnap.comproniras.comacceleratorlsp.comacceleratorlsp.com This study also aims to provide a preliminary assessment of the effectiveness of glutamate (B1630785) receptor antagonism for ameliorating withdrawal symptoms. proniras.com The oral prodrug NGX426 has been shown to be rapidly converted to this compound in the body. fiercehealthcare.com
Dose-escalation studies are crucial in early-phase clinical development to identify safe and tolerable dose ranges. A Phase I double-blind, placebo-controlled trial enrolled 30 healthy male and female subjects in sequential, dose-escalating cohorts. biospace.com In this study, subjects received subcutaneous injections of placebo or this compound at 40 mg, 70 mg, or 100 mg once daily for four consecutive days, which allowed for the approximation of exposure under steady-state pharmacokinetic conditions. biospace.com This design supported the potential for chronic dosing of this compound for various indications. biospace.com The ongoing Phase I study for opioid withdrawal syndrome is also a dose-escalation design, anticipated to enroll approximately 40 patients. acceleratorlsp.comacceleratorlsp.com For the oral prodrug NGX426, a Phase I trial employed a three-way crossover design, evaluating single doses of 90 mg and 150 mg against placebo in 18 healthy volunteers. fiercehealthcare.com
Clinical Trials in Migraine and Chronic Pain
This compound has been investigated for its therapeutic potential in acute migraine and chronic pain conditions, utilizing both direct efficacy endpoints and human experimental pain models.
This compound (also known as LY-293558) has demonstrated efficacy in clinical trials for the treatment of acute migraine. clinicaltrialsarena.comfirstwordpharma.comfiercebiotech.com A completed Phase IIb clinical trial, involving 306 patients with migraine, successfully met its primary endpoint of pain relief at two hours post-dose with a single 40 mg subcutaneous administration. biospace.comfiercebiotech.com In this study, 78.2% of patients receiving the 40 mg dose reported a headache pain response at two hours, compared to 58.7% in the placebo group (p=0.033). fiercebiotech.com The pain response was sustained through 24 hours post-dose. fiercebiotech.com
A previous Phase IIa, double-blind, placebo- and active-controlled trial, which administered this compound intravenously, also indicated that it was more effective than placebo in alleviating both migraine pain and associated symptoms. fiercebiotech.com Secondary efficacy endpoints assessed in the Phase IIb trial included nausea, photophobia, and phonophobia. At the 40 mg dose, this compound showed a statistically significant improvement for nausea (p=0.014) and a trend toward significance for photophobia (p=0.056), though not for phonophobia (p=0.227). fiercebiotech.com
Table 1: Efficacy Endpoints in Acute Migraine Treatment (Phase IIb, 40 mg subcutaneous dose at 2 hours)
| Endpoint | This compound 40 mg Response (%) | Placebo Response (%) | p-value |
| Headache Pain Response | 78.2 | 58.7 | 0.033 |
| Nausea | - | - | 0.014 |
| Photophobia | - | - | 0.056 |
| Phonophobia | - | - | 0.227 |
Note: Data for nausea, photophobia, and phonophobia represent p-values for improvement compared to placebo, not response percentages. Response percentages for these specific secondary endpoints were not provided in the source for the 40mg dose. fiercebiotech.com
The analgesic effect of NGX426, an oral prodrug of this compound, was evaluated in a randomized, double-blind, crossover, placebo-controlled Phase I clinical trial involving 18 healthy volunteers. fiercehealthcare.comoup.comoup.com This study utilized the recognized capsaicin-induced pain model, where intradermal injections of capsaicin (B1668287) were used to induce burning pain, secondary hyperalgesia (increased sensitivity to painful stimuli), and allodynia (pain from normally non-painful stimuli). fiercehealthcare.comoup.comoup.com
Table 2: Outcomes from Capsaicin-Induced Pain Model (NGX426, Oral Prodrug of this compound)
| Endpoint | NGX426 90 mg | NGX426 150 mg |
| Spontaneous Pain Reduction | Significant | - |
| Elicited Pain Reduction | Significant | Significant |
| Brief Thermal Stimulation (BTS) Effect | - | Significant (at 270 min) |
Note: "Significant" indicates a statistically significant reduction or effect compared to placebo. oup.comoup.com
Observed Analgesic Effects across Different Chronic Pain Conditions
This compound has demonstrated analgesic effects across a range of chronic pain conditions in human clinical trials. An intravenous formulation of this compound showed analgesic efficacy in five distinct placebo-controlled Phase II trials, evaluating various chronic pain models. biospace.com The compound has been investigated for its potential in conditions such as cancer pain and neuropathic pain. biospace.com As an AMPA/kainate antagonist, this compound represents a novel, non-opioid, non-vascular, and non-serotonergic approach to managing chronic pain. biospace.comfiercebiotech.com
Further research with NGX426, an oral prodrug of this compound, has also indicated analgesic potential. In a study utilizing a capsaicin-induced pain model, NGX426 led to statistically significant reductions in spontaneous pain, hyperalgesia (increased sensitivity to pain), and allodynia (pain from normally non-painful stimuli). fiercebiotech.compatsnap.com These findings suggest that this compound and its prodrug could be effective in treating both acute pain, such as migraine, and chronic pain, including neuropathy. fiercebiotech.com
Comparative Analyses with Established Migraine and Pain Therapies
This compound has undergone comparative analyses with existing migraine and pain therapies, showing promising results. In a Phase IIb clinical trial involving 306 patients with acute migraine, a single subcutaneous administration of this compound met its primary endpoint for pain relief. The study observed a statistically significant improvement in headache pain response at two hours post-dose compared to placebo, with the response sustained through 24 hours. biospace.comfiercebiotech.com
An earlier Phase IIa double-blind, placebo- and active-controlled trial indicated that intravenous this compound was more effective than placebo in alleviating both migraine pain and associated symptoms. fiercebiotech.com In a small proof-of-concept trial for acute migraine, intravenous this compound (LY293558) demonstrated a headache response rate of 69% at two hours, which was superior to placebo (25%). For comparison, sumatriptan (B127528), an established migraine therapy, showed an 86% response rate in the same study. Both this compound and sumatriptan were found to be superior to placebo across various measures of pain improvement and associated migraine symptoms. nih.govnih.gov
Clinical Development for Opioid Withdrawal Syndrome
This compound (designated as PRN-001-01 in this context) is currently undergoing clinical development for the treatment of opioid withdrawal syndrome (OWS). patsnap.comacceleratorlsp.comclinicaltrialsarena.comacceleratorlsp.comproniras.com Proniras Corporation is advancing this compound as a novel small molecule therapeutic for substance use and central nervous system disorders. acceleratorlsp.comacceleratorlsp.com This compound is notable as the first parenteral therapeutic to be evaluated for opioid withdrawal symptoms in a Phase I clinical study. patsnap.comacceleratorlsp.comclinicaltrialsarena.com Its proposed mechanism of action involves modulating glutaminergic signaling to reduce brain over-activation in neural circuits associated with drug withdrawal, addiction, and mental illness, without directly interacting with the opioid system. patsnap.comacceleratorlsp.comclinicaltrialsarena.com
Design and Objectives of Current Phase I Clinical Studies for Opioid Use Disorder
A Phase I clinical trial (NCT06538558) for this compound in Opioid Use Disorder (OUD) is currently recruiting. patsnap.com This study is being conducted at Indiana University (IU) School of Medicine. acceleratorlsp.comacceleratorlsp.comproniras.com The trial is designed as a single-center, single-blind, placebo-controlled, dose-escalation study. patsnap.com Its primary objectives are to evaluate the safety, tolerability, and pharmacokinetics of this compound, as well as to assess its efficacy in treating opioid withdrawal syndrome. acceleratorlsp.comacceleratorlsp.comproniras.com The study aims to enroll approximately 40 patients diagnosed with OUD. acceleratorlsp.comacceleratorlsp.comproniras.com A key objective is to gain insights into how blocking glutamate receptors can alleviate withdrawal symptoms. acceleratorlsp.comacceleratorlsp.comproniras.comproniras.com This project is supported by a significant grant from the National Institute on Drug Abuse (NIDA). govdelivery.comiu.edunih.gov
Efficacy Assessment Using Standardized Opioid Withdrawal Scales (e.g., COWS)
The efficacy of this compound in mitigating opioid withdrawal symptoms within the Phase I clinical trial will be assessed using standardized measures, notably the Clinicians Assessment of Opiate Withdrawal Severity (COWS) scale, along with other related measures. acceleratorlsp.comacceleratorlsp.comproniras.comproniras.com The COWS is a clinician-administered, 11-item scale designed to quantify the severity of common signs and symptoms of opiate withdrawal. mdcalc.comasam.orgnih.govmontgomerycollege.edu This tool allows for reproducible rating of symptoms and monitoring their progression over time in both inpatient and outpatient settings. nih.gov
The COWS assesses various physical and behavioral manifestations of withdrawal, including:
Resting Pulse Rate
Sweating
Restlessness
Pupil size
Bone or Joint aches
Runny nose or tearing
Gastrointestinal (GI) Upset
Tremor
Yawning
Anxiety or Irritability
Gooseflesh skin mdcalc.comasam.orgnih.gov
The summed score from these items helps clinicians determine the stage or severity of opiate withdrawal, categorized as mild, moderate, moderately severe, or severe. asam.orgmontgomerycollege.edu
Potential Impact on Facilitating Patient Transition to Long-Term Pharmacotherapies
This compound holds significant potential in facilitating the transition of patients with Opioid Use Disorder (OUD) to long-term pharmacotherapies, ultimately supporting sustained sobriety. The debilitating symptoms associated with opioid withdrawal are a major barrier to successful treatment and often contribute to relapse. acceleratorlsp.comacceleratorlsp.comproniras.com By alleviating these withdrawal symptoms, this compound aims to provide a crucial bridge for patients to progress towards long-term remission. acceleratorlsp.comacceleratorlsp.comproniras.comproniras.com
The clinical development strategy for this compound includes its potential to help patients move from active opioid use, through the withdrawal phase, and onto non-opioid-based long-term pharmacotherapies for opioid addiction, such as injectable naltrexone (B1662487) (Vivitrol). nih.goviu.eduyoutube.comnih.gov This approach is designed to reduce brain over-activation in circuits implicated in drug withdrawal and addiction, without engaging in direct stimulation or antagonism of the opioid system itself. patsnap.comacceleratorlsp.comclinicaltrialsarena.com
Investigations for Seizure Disorders and Nerve Agent Exposure
This compound has been investigated for its potential in treating seizure disorders and as a medical countermeasure for nerve agent exposure. The compound has demonstrated encouraging results in various preclinical models of seizure disorders and possesses inherent neuroprotective and anticonvulsant properties. wikipedia.orgpatsnap.comacceleratorlsp.com Its utility in seizure treatment is rooted in its ability to inhibit glutamate signaling, which is known to be heightened during seizure activity. clinicaltrialsarena.comacceleratorlsp.com
Acute exposure to nerve agents can induce prolonged status epilepticus (SE), a severe and continuous seizure state that can lead to significant brain damage or death. nih.govmdpi.compatsnap.comresearchgate.net Preclinical studies, particularly in rat models exposed to the nerve agent soman (B1219632), have shown that this compound, especially when co-administered with caramiphen (B1668299), can effectively halt seizures and provide substantial neuroprotection, even when treatment is delayed after seizure onset. nih.govpatsnap.comresearchgate.netusuhs.edu This combination therapy has been observed to induce complete protection against brain damage for up to six months post-exposure and to extend the therapeutic window for intervention. usuhs.edu
In contrast, midazolam, a benzodiazepine (B76468) approved for nerve agent-induced SE, did not offer comparable neuroprotection when administered with a delay in these preclinical models, leading to significant neuronal degeneration and atrophy in limbic structures. nih.govpatsnap.comresearchgate.net The development of this compound as a medical countermeasure for nerve agent-induced seizures is being supported by funding from the US Biomedical Advanced Research and Development Authority (BARDA). clinicaltrialsarena.comacceleratorlsp.com
Application of the FDA Animal Rule for Efficacy Data Submission
This compound's development for specific indications, particularly nerve agent-induced seizures, has leveraged the U.S. Food and Drug Administration's (FDA) Animal Rule (21 CFR 314.600). proniras.comclinicaltrialsarena.comfiercebiotech.comfirstwordpharma.com This regulatory pathway is utilized when human clinical trials for efficacy are not feasible or ethical, such as in the context of chemical, biological, radiological, or nuclear (CBRN) threats. agencyiq.compropharmagroup.com Under the Animal Rule, efficacy can be established based on data from adequate and well-controlled animal models that are predictive of human response. proniras.comfirstwordpharma.comagencyiq.compropharmagroup.com
Proniras Corporation, which licensed the global rights to this compound from Eli Lilly and Company, entered into a contract with the U.S. Biomedical Advanced Research and Development Authority (BARDA) to develop this compound as a medical countermeasure for nerve agent-induced seizures. proniras.comclinicaltrialsarena.comfiercebiotech.comfirstwordpharma.comlegistorm.comnews-medical.netacceleratorlsp.com This agreement, initiated around April 2018, allows Proniras to submit efficacy data derived from animal models for FDA approval. proniras.comclinicaltrialsarena.comfiercebiotech.comfirstwordpharma.com Preclinical studies have demonstrated that this compound effectively halts seizures in rodent models exposed to nerve agents like soman, even when administered with a delay. proniras.comclinicaltrialsarena.comfiercebiotech.comfirstwordpharma.comlegistorm.comnews-medical.netacceleratorlsp.comresearchgate.netnih.gov These studies suggest this compound's potential superiority to benzodiazepines, the current standard of care for some seizure disorders, due to its direct inhibition of glutamate signaling. proniras.comclinicaltrialsarena.comfirstwordpharma.comnews-medical.netacceleratorlsp.com
Progress Towards Orphan Drug Designation for Specific Seizure Indications
In 2018, Proniras disclosed plans to apply for Orphan Drug Designation for this compound by 2020, with an anticipated approval by 2022, specifically for nerve agent-induced seizures. proniras.comclinicaltrialsarena.comfiercebiotech.com This designation is intended to encourage the development of drugs for rare diseases. springer.com However, as of recent reports, this compound does not currently hold an Orphan Drug Status according to AdisInsight. springer.com
Status of Human Safety Trials for Seizure Management
This compound has undergone human safety trials. It has demonstrated favorable safety and pharmacokinetic profiles in clinical trials involving over 400 human subjects for acute migraine and other neurological conditions. proniras.comclinicaltrialsarena.comfirstwordpharma.comacceleratorlsp.com A multiple-dose Phase I clinical trial conducted by TorreyPines Therapeutics, reported in February 2008, indicated that this compound was well-tolerated in healthy male and female subjects, with no dose-limiting adverse events or discontinuations from the study. biospace.com The reported adverse events were generally mild and transient. biospace.com Proniras had plans to initiate further human safety trials for this compound in the context of nerve agent-induced seizures. proniras.comclinicaltrialsarena.comfiercebiotech.com The FDA's Animal Rule pathway for approval requires that while efficacy can be shown in animals, the product's safety must still be demonstrated in humans, typically through Phase 1 and 2 trials in healthy volunteers or human subjects with other relevant neurological conditions. proniras.comfirstwordpharma.comagencyiq.compropharmagroup.com
Development Status for Other Neurological Indications
This compound has been investigated for a range of neurological conditions beyond nerve agent-induced seizures, with varying development statuses.
Reporting on Discontinued or Unreported Development Stages for Conditions like Parkinson's Disease, Anxiety, and Epilepsy
Migraine: this compound was previously evaluated in Phase II clinical trials as a potential therapy for acute migraine, but development for this indication has been discontinued. ncats.iopatsnap.comfiercehealthcare.com
Parkinson's Disease: this compound (LY293558), as a competitive AMPA/kainate receptor antagonist, has shown preclinical promise in Parkinson's disease research. Studies in parkinsonian rats indicated its ability to reverse and prevent L-DOPA-induced dyskinesia (LID). nih.govscispace.com While a 2008 Phase I trial supported its continued development for conditions including Parkinson's disease, recent comprehensive drug intelligence databases indicate that development for "Neuromuscular disorders" is discontinued. springer.combiospace.com
Anxiety: Animal studies have suggested that this compound possesses anxiolytic effects, leading to its consideration as a candidate for treating anxiety in humans. wikipedia.orgnih.gov Current development for anxiety is reported to be in the preclinical stage. ncats.io Furthermore, comparative studies in rat models exposed to nerve agents indicated that anxiety was increased only in midazolam-treated groups, implying this compound did not induce or exacerbate anxiety. nih.govpatsnap.comnih.gov
Epilepsy (General/Other Seizure Disorders): Beyond its specific development for nerve agent-induced seizures, this compound has been recognized for its general anticonvulsant properties. wikipedia.org In 2008, Phase I results were noted to support its potential therapeutic applications for conditions such as epilepsy and muscle spasticity. biospace.com However, current drug intelligence databases indicate "No development reported" specifically for general seizure indications, suggesting that the primary focus for seizure-related development is currently on nerve agent-induced seizures under the BARDA contract. springer.com The broader interest in ionotropic glutamate receptors, which this compound targets, as therapeutic targets for various neurological disorders including epilepsy, persists. nih.gov
Translational Research and Clinical Implications
Bridging Preclinical Efficacy Data to Potential Clinical Utility
Tezampanel (B115726) (formerly LY293558) is a competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate subtypes of ionotropic glutamate (B1630785) receptors, with a notable selectivity for the GluK1 (formerly GluR5) subtype of the kainate receptor. wikipedia.org The transition of this compound from laboratory models to clinical investigation has been guided by a strong preclinical rationale centered on the role of glutamatergic excitotoxicity in various neurological disorders.
Preclinical studies have demonstrated the potential of this compound across a range of conditions. In animal models of pain, particularly postoperative pain, this compound showed efficacy in reducing mechanical hyperalgesia, suggesting that non-N-methyl-D-aspartate (NMDA) receptor antagonists could be effective for evoked pain states. nih.gov Furthermore, in preclinical models of anxiety, this compound exhibited anxiolytic-like effects, pointing to the blockade of AMPA and/or kainate receptors as a potential therapeutic mechanism for anxiety disorders. wikipedia.org
One of the most promising preclinical findings was in the area of migraine. The theory of glutamatergic hyperactivity in migraine pathogenesis provided a foundation for testing this compound in relevant preclinical models, where it proved to be effective. nih.gov This strong preclinical evidence directly led to a proof-of-concept clinical trial in patients with acute migraine. In this randomized, triple-blind, multicenter trial, intravenous this compound was found to be efficacious and well-tolerated. The headache response rate for this compound was 69%, significantly higher than the 25% for placebo. nih.gov These results provided clinical validation for the preclinical hypothesis, demonstrating a potential role for non-vasoactive AMPA/kainate antagonists in the treatment of acute migraine. nih.gov
More recently, preclinical research has highlighted the neuroprotective properties of this compound, particularly in the context of nerve agent exposure. When administered after exposure to the nerve agent soman (B1219632) in animal models, this compound was effective in stopping status epilepticus and providing significant protection against brain damage. nih.govnih.gov This neuroprotective effect was observed even with delayed administration. nih.gov
The following table summarizes key preclinical findings and their translation to clinical investigation:
| Preclinical Model | Observed Efficacy | Translated Clinical Application | Clinical Trial Outcome |
|---|---|---|---|
| Migraine Models | Effective in reducing migraine-related symptoms. nih.gov | Acute Migraine Treatment | Phase II trial showed a 69% headache response rate, superior to placebo. nih.gov |
| Postoperative Pain (Rat Model) | Decreased mechanical hyperalgesia. nih.gov | Analgesia for Evoked Pain | Clinical development for this indication has been limited. |
| Anxiety Models (Punished Responding in Rats) | Demonstrated anxiolytic-like effects. wikipedia.org | Treatment of Anxiety Disorders | Suggested as a potential candidate for human anxiety treatment, but clinical trials are lacking. wikipedia.org |
| Nerve Agent (Soman) Exposure in Rats | Stopped status epilepticus and provided significant neuroprotection. nih.govnih.gov | Neuroprotection following chemical exposure. | Currently in preclinical and early-stage clinical investigation. |
| Opioid Withdrawal Models | Suppresses withdrawal symptoms from morphine and other opioids. wikipedia.org | Treatment of Opioid Addiction | A Phase 1 clinical trial is underway to evaluate safety and tolerability in patients with opiate withdrawal. |
Identification and Validation of Biomarkers for Treatment Response and Monitoring
The development of targeted therapies such as this compound necessitates the identification and validation of biomarkers to predict treatment response and monitor efficacy. For AMPA/kainate receptor antagonists, the identification of specific biomarkers is still an evolving area of research. However, several potential avenues can be explored based on the mechanism of action of this compound and the pathophysiology of the targeted conditions.
In the context of neuroprotection following ischemic events or chemical exposure, biomarkers of neuronal injury and inflammation could be valuable. For instance, in preclinical stroke models, the modulation of AMPA receptors has been shown to impact pro-inflammatory and apoptotic biomarkers. neurology.org Potential biomarkers for monitoring the neuroprotective effects of this compound could include neurofilament light chain (NfL) in cerebrospinal fluid or blood, which is a marker of axonal damage. Inflammatory markers such as cytokines (e.g., IL-6, TNF-α) could also be monitored to assess the anti-inflammatory effects of reducing glutamate excitotoxicity.
For conditions like migraine, where this compound has shown clinical efficacy, identifying biomarkers to predict response is a key goal. researchgate.net Given the role of glutamate in migraine, markers of glutamatergic tone could be relevant. Advanced neuroimaging techniques, such as magnetic resonance spectroscopy (MRS), could potentially be used to measure glutamate levels in specific brain regions of migraine patients and assess whether baseline levels or changes in response to this compound correlate with clinical outcomes.
In the case of nerve agent exposure, biomarkers are crucial for diagnosis and prognosis. nih.gov While current biomarkers focus on the nerve agent and its metabolites or protein adducts, future research could investigate whether markers of glutamatergic system dysregulation could serve as indicators of long-term neurological damage and as pharmacodynamic markers for treatments like this compound. nih.govresearchgate.net
The validation of such biomarkers would require prospective clinical studies correlating biomarker levels with clinical endpoints in patients treated with this compound.
Exploration of Patient Stratification and Personalized Medicine Approaches
The heterogeneity of neurological disorders presents a significant challenge for drug development. Patient stratification, guided by biomarkers, is a key strategy to identify patient subgroups most likely to benefit from a particular therapy, forming the basis of personalized medicine. For a targeted agent like this compound, which acts on the glutamate system, patient stratification could significantly enhance its therapeutic potential.
A primary approach to patient stratification for this compound would be based on the underlying pathophysiology of the individual's condition. For example, in epilepsy, not all patients may have a primary glutamatergic driver of their seizures. Patients with evidence of glutamate excitotoxicity, potentially identified through imaging or electrophysiological markers, might be the ideal candidates for treatment with an AMPA/kainate receptor antagonist.
In migraine, it is recognized that different neurochemical pathways may be dominant in different patient subgroups. researchgate.net A personalized medicine approach could involve identifying patients with a "glutamatergic-dominant" migraine phenotype. This could potentially be achieved through a combination of clinical characteristics, genetic markers related to glutamate signaling, and neuroimaging biomarkers.
For neuroprotection, patient stratification could be based on the severity and nature of the insult. For instance, in traumatic brain injury or stroke, the extent of the initial excitotoxic cascade may vary between individuals. Patients with evidence of a more pronounced early excitotoxic phase might derive greater benefit from the timely administration of this compound.
The development of glutamate antagonists for broader neurological and psychiatric conditions has been challenging, in part due to side effects. nih.gov A personalized medicine strategy could help in identifying a therapeutic window for individual patients, balancing efficacy with tolerability. Genetic variations in glutamate receptors or metabolizing enzymes could influence both the response to this compound and the susceptibility to adverse effects. Pharmacogenomic studies could therefore play a crucial role in developing a personalized dosing strategy.
Potential for Combination Therapies (e.g., this compound with Caramiphen (B1668299), or with Other Neuroactive Agents)
The complexity of neurological disorders often necessitates a multi-target therapeutic approach. Combination therapies, where drugs with complementary mechanisms of action are used together, can offer enhanced efficacy and a better side-effect profile compared to monotherapy. This compound, with its specific action on AMPA/kainate receptors, is a prime candidate for inclusion in combination therapy regimens.
A notable example of this is the combination of this compound with Caramiphen for neuroprotection following nerve agent exposure. nih.gov While this compound targets the excitotoxicity mediated by AMPA/kainate receptors, Caramiphen is an antimuscarinic compound that also has NMDA receptor antagonist properties. nih.gov In preclinical models of soman-induced status epilepticus, the co-administration of this compound and Caramiphen provided nearly full neuroprotection, demonstrating a synergistic effect. nih.govnih.gov This combination targets both the cholinergic and glutamatergic systems, which are dysregulated following nerve agent exposure. In contrast, treatment with midazolam alone was less effective in preventing long-term neuropathology. nih.gov
The following table summarizes the comparative neuroprotective effects observed in a preclinical study:
| Treatment Group | Effect on Status Epilepticus (SE) | Long-term Neuropathology | Behavioral Outcomes |
|---|---|---|---|
| Midazolam | Promptly stopped initial SE, but recurrence was common. nih.gov | Significant neuronal degeneration and loss in the amygdala and hippocampus. nih.gov | Increased anxiety; spontaneous recurrent seizures observed. nih.gov |
| This compound | Promptly stopped SE with less recurrence than midazolam. nih.gov | No significant neuronal loss compared to controls. nih.gov | No significant increase in anxiety. nih.gov |
| This compound + Caramiphen | Effective in stopping SE. nih.gov | Nearly full neuroprotection, with minimal neuronal loss at later time points. nih.gov | No evidence of increased anxiety. nih.gov |
Beyond neuroprotection, combination therapies involving this compound could be explored for other conditions. In epilepsy, combining this compound with a drug that enhances GABAergic inhibition could provide a dual mechanism for seizure control. For chronic pain, combining this compound with an opioid or a non-opioid analgesic could lead to enhanced pain relief with lower doses of each drug, potentially reducing side effects.
Future Directions and Research Gaps
Elucidating Long-Term Efficacy and Safety Profiles in Chronic Administration
A significant area for future research involves thoroughly elucidating the long-term efficacy and safety profiles of Tezampanel (B115726), particularly in the context of chronic administration. While initial Phase I studies indicated that multiple doses of this compound were safe and well-tolerated, supporting its potential for chronic dosing in various indications, comprehensive long-term data is still needed. biospace.com Preclinical studies have shown that this compound, when administered with a delay after seizure onset, can provide significant protection against brain damage and prevent long-term neuropathology, unlike some other anticonvulsants. mdpi.comnih.govresearchgate.net Further research is necessary to translate these neuroprotective benefits into human chronic administration settings and to confirm sustained efficacy and safety over extended periods for conditions requiring continuous treatment.
Exploring Broader Therapeutic Applications and Novel Indications beyond Current Focus Areas
This compound's mechanism of action, involving the modulation of glutaminergic signaling, suggests a broader therapeutic potential beyond its current primary investigational indications. clinicaltrialsarena.comproniras.com
Current and Potential Therapeutic Applications of this compound
| Indication Category | Current Focus/Prior Investigation | Potential Future Exploration | Key Mechanism/Rationale |
|---|---|---|---|
| Pain Management | Acute Migraine firstwordpharma.combiospace.comnih.govtandfonline.comresearchgate.net, Chronic Pain (e.g., neuropathic, cancer pain) biospace.com | Other chronic pain syndromes, inflammatory pain oup.com | AMPA/kainate receptor blockade inhibits pain signal transmission and central sensitization. biospace.comoup.com |
| Neurological Disorders | Nerve Agent-Induced Seizures firstwordpharma.commdpi.comnih.govresearchgate.netnews-medical.netacceleratorlsp.com, Epilepsy biospace.com, Muscle Spasticity and Rigidity (e.g., post-stroke, spinal cord injury, multiple sclerosis) biospace.combiospace.com | Broader seizure disorders, neurodegenerative diseases sec.gov | Direct inhibition of glutamate (B1630785) signaling, neuroprotection. firstwordpharma.comnews-medical.net |
| Substance Use Disorders | Opioid Withdrawal Syndrome iu.educlinicaltrialsarena.comproniras.comnih.goviu.eduacceleratorlsp.comcenterwatch.com, Opioid Overdoses clinicaltrialsarena.comproniras.com | Other forms of withdrawal, other types of addiction (e.g., cocaine self-administration) nih.gov | Reduces brain over-activation in circuits involved in withdrawal and addiction without directly stimulating opioid system. clinicaltrialsarena.comproniras.comhapres.com |
| Psychiatric Conditions | Mental Illnesses iu.educlinicaltrialsarena.comproniras.com | Anxiety disorders wikipedia.org | Modulation of glutamate neurotransmitter system. iu.edu |
Preclinical studies have shown this compound's efficacy in reducing cocaine self-administration, suggesting its relevance for other addiction types. nih.gov Its anxiolytic effects observed in animal studies also propose its candidacy for anxiety treatment in humans. wikipedia.org Further investigation into these and other conditions where glutamatergic dysregulation plays a role could uncover novel indications.
Application of Advanced Neuroimaging Techniques for Deeper Neurobiological Understanding
Advanced neuroimaging techniques are crucial for gaining a deeper neurobiological understanding of this compound's effects. Such studies can reveal the precise neural circuits and brain regions impacted by the compound, particularly in conditions like opioid withdrawal syndrome or seizure disorders where brain over-activation is a key factor. clinicaltrialsarena.comproniras.comnih.gov Neuroimaging can help identify specific patterns of brain activity that are modulated by this compound, providing insights into its therapeutic mechanisms and potentially guiding personalized treatment strategies. nih.govscispace.comsisc.it Combining neuroimaging with real-time patient participation, such as neuroimaging-assisted biofeedback, could lead to more integrative treatment modalities. hapres.com
Development of Novel Formulations and Targeted Drug Delivery Systems
The development of novel formulations and targeted drug delivery systems represents another important future direction. While this compound has been studied in intravenous and subcutaneous formulations, and an oral prodrug (NGX426) has also been investigated, exploring new delivery methods could enhance its therapeutic index, improve patient compliance, and enable more precise targeting of affected brain regions. proniras.combiospace.comtandfonline.comoup.com For instance, the current Phase I clinical study for opioid withdrawal syndrome is evaluating a parenteral formulation of this compound. proniras.comacceleratorlsp.com Research into sustained-release formulations or localized delivery could optimize drug exposure and minimize systemic effects, particularly for chronic conditions.
Pharmacogenomic Studies to Predict Individual Patient Response and Potential Adverse Effects
Pharmacogenomic studies are essential to predict individual patient responses to this compound and identify potential adverse effects. This compound's selectivity for the GluK1 (GluR5) subtype of kainate receptors, encoded by the GRIK1 gene, suggests that genetic variants in this gene could influence treatment outcomes. nih.gov Understanding how an individual's genetic makeup affects their response to this compound could lead to more personalized medicine approaches, optimizing efficacy and minimizing variability in patient outcomes. sisc.itnih.gov While pharmacogenetics has been successful in other fields, its application in pain therapy and similar neurological conditions is still developing, making this a critical area for this compound research. nih.gov
Evaluation of the Socioeconomic and Public Health Impact of this compound-Based Therapies
Evaluating the socioeconomic and public health impact of this compound-based therapies is vital, especially given its potential in addressing significant public health problems like opioid use disorder. nih.gov Successful development and adoption of this compound could lead to reduced healthcare costs associated with chronic conditions, improved patient quality of life, and decreased societal burdens related to addiction and neurological disorders. Research in this area would involve health economics outcomes research (HEOR) to assess cost-effectiveness, burden of illness, and the broader societal benefits of this compound's therapeutic applications.
Ongoing Academic-Industry Collaborations and Funding Initiatives Driving Future Research
Ongoing academic-industry collaborations and funding initiatives are crucial drivers of future research for this compound. Partnerships, such as the one between Indiana University School of Medicine and Proniras Corporation, supported by grants from the National Institute on Drug Abuse (NIDA) and the Biomedical Advanced Research and Development Authority (BARDA), exemplify the collaborative efforts accelerating this compound's development. firstwordpharma.comiu.eduacceleratorlsp.comnih.govhapres.comnih.govpatsnap.comiu.edu These collaborations facilitate the translation of preclinical findings into clinical trials and leverage diverse expertise and resources. Continued funding from governmental bodies, private investors, and philanthropic organizations will be instrumental in advancing this compound through clinical development and exploring its full therapeutic potential.
Key Collaborations and Funding Sources for this compound Research
| Entity | Role | Funding/Support | Focus Areas |
|---|---|---|---|
| Proniras Corporation | Clinical-stage biotechnology company developing this compound clinicaltrialsarena.comproniras.comacceleratorlsp.com | Series B funding (e.g., Accelerator Life Science Partners, ARCH Venture Partners, Watson Fund, WRF Capital) clinicaltrialsarena.comproniras.com | Opioid Withdrawal Syndrome, Nerve Agent-Induced Seizures firstwordpharma.comclinicaltrialsarena.comproniras.comacceleratorlsp.com |
| Indiana University School of Medicine | Academic research partner iu.eduiu.edu | National Institute on Drug Abuse (NIDA) grants (e.g., $12.3 million grant) iu.edunih.govhapres.comiu.edu | Opioid Withdrawal Syndrome, Addiction, Mental Illnesses iu.eduiu.eduacceleratorlsp.com |
| U.S. Biomedical Advanced Research and Development Authority (BARDA) | Government funding agency firstwordpharma.comacceleratorlsp.com | Contract up to $89.5 million firstwordpharma.com | Medical countermeasure for nerve agent-induced seizures firstwordpharma.comacceleratorlsp.com |
| Eli Lilly and Company | Original developer, licensed exclusive global rights to Proniras wikipedia.orgproniras.comacceleratorlsp.com | N/A | Initial development, acute migraine, other neurologic indications wikipedia.orgfirstwordpharma.comacceleratorlsp.com |
| TorreyPines Therapeutics, Inc. | Previously developed this compound and its prodrug NGX426 biospace.com | N/A | Chronic pain, migraine, epilepsy, muscle spasticity, Parkinson's disease biospace.com |
Unresolved Questions Regarding Receptor Subtype Specificity and Off-Target Effects
This compound, also known by its developmental code names LY-293,558 and NGX-424, is characterized as a competitive antagonist that targets both the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate subtypes of the ionotropic glutamate receptor family. While it has demonstrated noted selectivity for the GluK1 (formerly GluR5) subtype of the kainate receptor, its comprehensive interactions with other receptor subtypes and potential off-target modulations represent significant areas of ongoing inquiry and research gaps wikipedia.org.
Receptor Subtype Specificity
Off-Target Effects
Table 1: Known Receptor Interactions and Unresolved Specificity Questions for this compound
| Receptor Family | Subtype | Known Interaction | Unresolved Questions/Research Gaps |
| Kainate Receptor | GluK1 (GluR5) | Competitive Antagonist, Selective wikipedia.org | Precise quantification of selectivity ratio against other kainate subtypes (GluK2-5) and AMPA subtypes. |
| Kainate Receptor | GluK2-5 | Competitive Antagonist (implied by family antagonism) wikipedia.org | Detailed affinity and functional antagonism data for each specific subunit. |
| AMPA Receptor | All Subtypes (GluA1-4) | Competitive Antagonist wikipedia.orgnih.gov | Comprehensive understanding of differential affinity and functional antagonism across individual AMPA receptor subunits. |
| Other Receptors/Targets | N/A | Potential for off-target binding researchgate.netcriver.comdrugdiscoverynews.com | Identification and characterization of any unintended interactions with non-glutamatergic targets within the CNS or periphery. |
Q & A
Q. What experimental models are most validated for studying Tezampanel’s neuroprotective efficacy against nerve agent-induced seizures?
Methodological Answer: Rodent models (e.g., rat pups aged 7–12 days) exposed to soman or other neurotoxic agents are widely used. These models replicate status epilepticus (SE) and long-term neuropathology. Key metrics include seizure duration, neuronal loss in the amygdala/hippocampus, and behavioral outcomes (e.g., anxiety tests). Studies compare this compound with benzodiazepines like midazolam, using histopathology and electrophysiological recordings to quantify inhibitory/excitatory synaptic activity .
Q. How does this compound’s mechanism of action differ from traditional GABAergic anticonvulsants?
Methodological Answer: this compound selectively antagonizes ionotropic glutamate receptors (AMPA/kainate subtypes, particularly GluK1 and GluR5), reducing excitotoxic neuronal damage. Unlike GABA-targeting drugs (e.g., midazolam), it directly counteracts glutamate hyperactivity post-neurotoxin exposure. Electrophysiological assays measuring synaptic currents and receptor binding studies (e.g., competitive vs. non-competitive inhibition) validate its selectivity .
Q. What pharmacokinetic parameters are critical for optimizing this compound dosing in delayed-treatment scenarios?
Methodological Answer: Time-to-administration post-exposure is pivotal. Studies in rats show that this compound remains effective even when administered 1–2 hours after seizure onset. Parameters like blood-brain barrier permeability (tested via radiolabeled tracer assays) and plasma half-life (measured via HPLC) determine therapeutic windows. Dose-response curves in preclinical models establish minimum effective concentrations .
Advanced Research Questions
Q. How can contradictory findings on this compound’s efficacy in different glutamatergic pathways be reconciled?
Methodological Answer: Discrepancies arise from receptor subtype specificity (e.g., GluK1 vs. AMPA). Advanced techniques like in situ hybridization or CRISPR-based receptor knockout models isolate target effects. For example, this compound’s lack of vasoconstrictive liability (unlike NMDA antagonists) is confirmed via dural artery diameter assays in rats, highlighting pathway-specific actions .
Q. What synergies exist between this compound and caramiphen in mitigating neurotoxicity, and how are they quantified?
Methodological Answer: Co-administration with caramiphen (an NMDA receptor antagonist) enhances neuroprotection by dual blockade of glutamate pathways. Synergy is quantified via isobolographic analysis, comparing observed vs. expected effects in seizure suppression and neuronal survival. Histological scoring of brain sections and Morris water maze tests assess long-term cognitive outcomes .
Q. What statistical approaches address variability in this compound’s clinical trial outcomes for migraine prophylaxis?
Methodological Answer: Randomized, double-blind trials (e.g., NCT00567086) use intention-to-treat (ITT) analysis and covariate adjustment for baseline migraine severity. Mixed-effects models account for dropout rates, while responder analyses (e.g., ≥50% reduction in headache frequency) provide clinically interpretable endpoints. Placebo-adjusted efficacy rates (e.g., 69% vs. 86% for sumatriptan) highlight comparative limitations .
Q. How do age-related differences in this compound’s efficacy inform pediatric vs. adult dosing strategies?
Methodological Answer: Infant rat models (7-day-old) show greater susceptibility to neurotoxin-induced SE than adults. Allometric scaling adjusts doses across age groups, while PET imaging tracks age-dependent receptor expression. Pharmacodynamic modeling correlates receptor occupancy with seizure suppression, guiding weight-based dosing in pediatric populations .
Data Analysis and Interpretation
Q. What biomarkers are most reliable for assessing this compound’s long-term neuroprotection in preclinical studies?
Methodological Answer: Quantify neuronal survival via Nissl staining, microglial activation (Iba1 immunohistochemistry), and synaptic density (synaptophysin Western blotting). Longitudinal behavioral assays (e.g., elevated plus maze for anxiety) and EEG monitoring for spontaneous recurrent seizures provide functional correlates. Data are analyzed using ANOVA with post hoc corrections for multiple comparisons .
Q. How do researchers differentiate this compound’s direct receptor effects from off-target interactions in in vitro assays?
Methodological Answer: Use selective antagonists (e.g., NBQX for AMPA receptors) in patch-clamp electrophysiology to isolate this compound’s contributions. Radioligand displacement assays (e.g., ³H-AMPA binding) confirm receptor affinity. Off-target profiling via kinase panels or calcium flux assays in HEK293 cells minimizes false positives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
